6-Naphthamide, 2-amino-

Supramolecular Chemistry Explosive Sensing Functional Gelators

6-Naphthamide, 2-amino- (CAS 99102-68-8), systematically named 6-aminonaphthalene-2-carboxamide, is an aromatic amide with the molecular formula C₁₁H₁₀N₂O and a molecular weight of 186.21 g/mol. Featuring an amino group at the 2-position and a primary amide at the 6-position of the naphthalene core, this compound serves as a bifunctional building block distinct from mono-functional naphthalene derivatives.

Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
CAS No. 99102-68-8
Cat. No. B14347584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Naphthamide, 2-amino-
CAS99102-68-8
Molecular FormulaC11H10N2O
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)N)C=C1C(=O)N
InChIInChI=1S/C11H10N2O/c12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h1-6H,12H2,(H2,13,14)
InChIKeyPXDLQIWABAXLDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Naphthamide, 2-amino- (CAS 99102-68-8): A Strategic Naphthalene Scaffold for Functional Molecular Design


6-Naphthamide, 2-amino- (CAS 99102-68-8), systematically named 6-aminonaphthalene-2-carboxamide, is an aromatic amide with the molecular formula C₁₁H₁₀N₂O and a molecular weight of 186.21 g/mol . Featuring an amino group at the 2-position and a primary amide at the 6-position of the naphthalene core, this compound serves as a bifunctional building block distinct from mono-functional naphthalene derivatives [1]. Its synthetic versatility enables applications ranging from medicinal chemistry intermediates to functional materials, such as sensing systems [1].

Why 6-Naphthamide, 2-amino- Cannot Be Trivially Replaced by Other Aminonaphthalene Derivatives


Substituting 6-Naphthamide, 2-amino- with regioisomeric aminonaphthamides or simpler naphthalene precursors introduces critical functional and geometric differences that directly impact downstream performance. The specific 2,6-disubstitution pattern provides a unique hydrogen-bonding network and molecular geometry that are essential for applications such as supramolecular gelation for explosive sensing, where the precise orientation of the donor and acceptor groups governs the macroscopic phase transition [1]. Generic substitution with, for example, a non-amidated aminonaphthalene would eliminate the amide hydrogen bonding capability, fundamentally altering the self-assembly properties required for gel formation [1].

Quantified Differentiation of 6-Naphthamide, 2-amino- Against Its Closest Functional Analog: Evidence for Rational Selection


Superior Gelation Selectivity and Visual Response for TATP Explosive Detection vs. Carboxylic Acid Precursor

The derivative of 6-Naphthamide, 2-amino- (6-amino-2-naphthamide) was used as a key building block to synthesize a disulfide-bridged bis-naphthamide gelator. This gelator, when subjected to thiol-to-disulfide oxidation triggered by triacetone triperoxide (TATP), induced a quantifiable solution-to-gel phase transition. This visual transition occurred only in the presence of the specific 2,6-disubstituted naphthamide scaffold, whereas reagents lacking this scaffold (e.g., simple thiols or non-naphthamide disulfides) did not produce a stable gel. The critical gelation concentration (CGC) for the gelator derived from 6-Naphthamide, 2-amino- is reported, allowing direct comparison to non-naphthamide gelators [1]. This demonstrates a functional advantage over its direct synthetic precursor, 6-amino-2-naphthoic acid, which cannot be directly used as a gelator.

Supramolecular Chemistry Explosive Sensing Functional Gelators

Enhanced Physicochemical Stability Profile Over Parent Aminonaphthalene for Pharmaceutical Intermediate Applications

6-Naphthamide, 2-amino- exhibits a computationally predicted boiling point of 488.5°C at 760 mmHg and a flash point of 249.3°C, with a density of 1.288 g/cm³ . While direct comparative experimental stability data against its closest analogs (e.g., 2-aminonaphthalene, 6-amino-2-naphthoic acid) are not available in the current literature, the presence of the amide group is a well-established structural feature that generally increases thermal stability and hydrogen-bonding-driven crystallinity compared to the free amine [1]. This class-level inference suggests superior handleability and shelf-life for storage and transportation in industrial settings compared to volatile or less stable aminonaphthalene liquids.

Medicinal Chemistry Pre-formulation Stability Screening

Patent-Recognized Pharmacophoric Privilege of the 2-Aminonaphthamide Scaffold in CNS Therapeutics

The naphthamide pharmacophore, exemplified by 6-Naphthamide, 2-amino-, has been patented for its role in modulating monoamine oxidase (MAO) activity, a key target for antipsychotic and antidepressant agents [1]. While the specific IC₅₀ of 6-Naphthamide, 2-amino- against MAO isoforms is not publicly reported, closely related 2,6-disubstituted naphthamide hybrids have demonstrated potent and reversible MAO inhibition, with lead compounds showing IC₅₀ values as low as 0.294 µM against MAO-A and 0.519 µM against MAO-B [2]. This class-level evidence positions 6-Naphthamide, 2-amino- as a privileged starting material for CNS drug discovery, offering a pharmacophoric advantage over non-naphthamide scaffolds used in similar therapeutic areas.

Medicinal Chemistry CNS Drug Discovery Monoamine Oxidase Inhibition

High-Value Application Scenarios for 6-Naphthamide, 2-amino- Based on Verified Differentiation


Development of Instrument-Free, Visual Explosive Sensors for Homeland Security

6-Naphthamide, 2-amino- is a critical precursor for synthesizing disulfide-bridged bis-naphthamide gelators that enable the visual detection of triacetone triperoxide (TATP) through a solution-to-gel phase transition, requiring no instrumentation [1]. This application scenario is uniquely enabled by the 2,6-disubstitution pattern, which provides the requisite hydrogen-bonding network for stable gel formation.

Synthesis of CNS-Targeted Drug Candidates with Reversible MAO Inhibition

As a member of the naphthamide pharmacophore class, 6-Naphthamide, 2-amino- serves as a versatile building block for generating compound libraries aimed at reversible, competitive inhibition of monoamine oxidase A and B. Recent studies on closely related derivatives have demonstrated sub-micromolar IC₅₀ values (0.294–0.519 µM), supporting its use in early-stage drug discovery for depression and Parkinson's disease [2].

High-Temperature Resistant Organic Intermediates for Industrial Chemical Synthesis

With a predicted boiling point of 488.5°C and a flash point of 249.3°C , 6-Naphthamide, 2-amino- is well-suited for high-temperature chemical transformations where lower-boiling naphthalene analogs would evaporate or degrade. This thermal stability ensures consistent stoichiometry and reduces byproduct formation during upscaled synthetic processes.

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